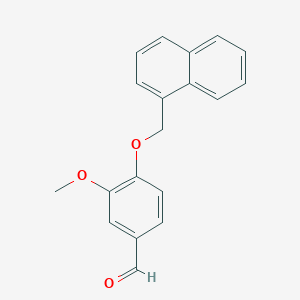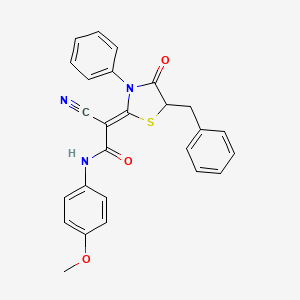![molecular formula C14H15N5O3S B2694683 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034200-75-2](/img/structure/B2694683.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex compound whose structural framework incorporates elements of thieno[3,2-d]pyrimidine and pyrazole. These structural elements have been significant in medicinal chemistry due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves multi-step chemical reactions. Typically, the initial steps involve the preparation of key intermediates such as 2,4-dioxothieno[3,2-d]pyrimidine and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. These intermediates then undergo coupling reactions facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled temperature and pH conditions.
Industrial Production Methods: For large-scale production, flow chemistry techniques or continuous synthesis approaches are often employed. This ensures consistent yields and purity of the compound while optimizing reaction times and conditions. The use of reactors that can maintain precise control over reaction parameters such as temperature, pressure, and mixing rates is crucial.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the sulfur-containing thieno group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carbonyl groups within the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thieno-pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Performed in aqueous or organic solvents at controlled temperatures.
Reduction: Typically carried out in anhydrous conditions to prevent side reactions.
Substitution: Utilizes bases or acids as catalysts under anhydrous conditions to facilitate the reaction.
Major Products:
Oxidation: Leads to the formation of sulfoxides or sulfones depending on the oxidation state.
Reduction: Produces alcohols or amines by reducing carbonyl and nitro groups.
Substitution: Yields various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Utilized as a building block for synthesizing more complex molecules with potential bioactivity.
Biology: Studied for its potential in modulating biological pathways, particularly those involving enzymes.
Medicine: Investigated for therapeutic uses, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Employed in the synthesis of materials with specific physical or chemical properties.
Mecanismo De Acción
Comparing N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide with similar compounds highlights its unique aspects:
Structural Uniqueness: The incorporation of both thieno[3,2-d]pyrimidine and pyrazole elements is distinct.
Biological Activity: Its specific arrangement of functional groups may confer unique biological properties.
Comparación Con Compuestos Similares
Thieno[3,2-d]pyrimidines: Known for their biological activity and use in medicinal chemistry.
Pyrazole Derivatives: Widely studied for their pharmacological activities.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-7-10(8(2)18-17-7)12(20)15-4-5-19-13(21)11-9(3-6-23-11)16-14(19)22/h3,6H,4-5H2,1-2H3,(H,15,20)(H,16,22)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIVQCCWPLAKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)
![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)
![1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2694605.png)

![4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2694607.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2694610.png)

![Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2694612.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2694619.png)
![2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine](/img/structure/B2694620.png)


